Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

Description

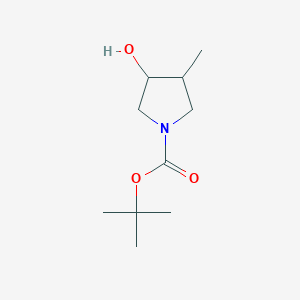

Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position, with hydroxyl and methyl substituents at the 3- and 4-positions, respectively. This compound is structurally characterized by its bicyclic framework, which introduces chirality and influences its physicochemical properties. Pyrrolidine-based tert-butyl carboxylates are widely utilized in medicinal chemistry as intermediates for chiral synthesis, peptide modifications, and drug discovery due to their stability and tunable reactivity.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSRLPJZNWGMAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-hydroxy-4-methylpyrrolidine+tert-butyl chloroformate→tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group is typically stable under basic conditions but undergoes hydrolysis under acidic or strong basic conditions to yield a carboxylic acid. This reaction is critical for deprotection in synthesis workflows.

| Reaction Type | Conditions | Product |

|---|---|---|

| Acid-catalyzed hydrolysis | HCl, heat | Carboxylic acid |

| Base-mediated hydrolysis | Strong bases (e.g., LiOH) | Carboxylate salt |

Oxidation of the Hydroxyl Group

The secondary hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium(VI) oxide or potassium permanganate. This reaction is pivotal for introducing carbonyl functionality.

| Reagent | Conditions | Product |

|---|---|---|

| CrO₃ (Jones reagent) | Acetone/H₂O | Ketone |

| KMnO₄ | H+/heat | Ketone |

Substitution Reactions

While the methyl group itself is not reactive, the hydroxyl group can be activated (e.g., via tosylation) to enable nucleophilic substitution. The pyrrolidine ring may also undergo electrophilic substitution if activated.

| Reaction Type | Reagents | Product |

|---|---|---|

| Tosylation → substitution | TsCl/Py, then nucleophile | Substituted pyrrolidine |

Pharmaceutical Development

The compound serves as a versatile building block in drug discovery, particularly for synthesizing bioactive molecules. Its stereochemistry (3R,4S or 3R,4R) influences biological activity, with research highlighting its potential in neuroprotection and enzyme inhibition .

Biological Activity

-

Neuroprotective Effects : Analogous compounds show reduced oxidative stress and inflammation in amyloid-beta toxicity models, suggesting potential applications in neurodegenerative disease research.

-

Interaction with Biomolecules : The hydroxyl group facilitates hydrogen bonding, enabling interactions with proteins and enzymes.

Limitations and Challenges

-

Stereochemical Complexity : Variants like (3R,4S) and (3R,4R) require precise reaction control to maintain stereochemical integrity.

-

Ester Stability : The tert-butyl ester’s resistance to hydrolysis necessitates robust conditions for deprotection, which may affect sensitive functional groups.

Scientific Research Applications

Chemistry

-

Building Block in Organic Synthesis :

- Used as a precursor in the synthesis of complex organic molecules.

- Acts as a chiral auxiliary in asymmetric synthesis, enhancing the selectivity of reactions.

-

Chemical Reactions :

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Can be reduced to yield amines or alcohols.

- Substitution : The pyrrolidine ring can undergo nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Cr(VI) oxide, TEMPO | Ketones, aldehydes |

| Reduction | LiAlH4, NaBH4 | Amines, alcohols |

| Substitution | Alkyl halides | Substituted pyrrolidines |

Biology

-

Biological Activity :

- Investigated for its potential to inhibit specific enzymes and modulate receptor activity.

- Preliminary studies suggest neuroprotective effects, particularly against amyloid-beta toxicity in models of Alzheimer's disease.

-

Case Study: Neuroprotection in Alzheimer's Disease Models :

- In vitro studies showed that the compound reduced TNF-α levels and free radical production in astrocytes exposed to amyloid-beta (Aβ) peptides.

- Results indicated significant reductions in cell death and inflammatory cytokines at optimal concentrations.

Medicine

-

Therapeutic Potential :

- Explored for incorporation into drug formulations targeting neurological disorders.

- Its unique structure allows for potential development as a therapeutic agent against neurodegenerative diseases.

-

Mechanism of Action :

- May interact with molecular targets such as enzymes or receptors, leading to biological responses that could mitigate disease symptoms.

Industry

-

Pharmaceutical Production :

- Employed in the synthesis of pharmaceuticals and agrochemicals.

- Its role as a chiral auxiliary is crucial for producing enantiomerically pure compounds.

-

Green Chemistry Applications :

- Utilized in processes that adhere to green chemistry principles, promoting sustainability in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the hydroxyl and ester groups allows for hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate and related compounds:

Structural and Electronic Effects

- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyl and methyl groups enhance hydrophilicity compared to analogs with aromatic (e.g., 4-methoxyphenyl in ) or halogenated substituents (e.g., bromo in ). This impacts solubility in polar solvents and bioavailability.

- Electron-Donating/Withdrawing Groups: Unlike the electron-withdrawing nitro group in or methoxycarbonyl in , the hydroxyl group in the target compound acts as an electron donor, influencing reactivity in ring-opening or substitution reactions.

Stability and Reactivity Trends

- Thermal Stability : The tert-butyl group universally enhances thermal stability across analogs . However, nitro-substituted derivatives (e.g., ) may decompose under high temperatures due to nitro group lability.

- Hydrolytic Sensitivity : The hydroxyl group in the target compound increases susceptibility to oxidation compared to ether-protected analogs (e.g., methoxyphenyl in ).

Biological Activity

Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate, also known as (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate, is a chiral compound with significant potential in medicinal chemistry. Its unique pyrrolidine structure, characterized by a tert-butyl ester group and hydroxyl and methyl substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₉NO₃

- Molecular Weight : 201.26 g/mol

- Structure : The compound features a pyrrolidine ring with a tert-butyl group at the carboxylic acid position and hydroxyl and methyl groups at the 3 and 4 positions, respectively.

Biological Activity Overview

Research indicates that (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate exhibits biological activity relevant to drug development. Its structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS). Similar compounds have shown affinity for glutamate receptors, indicating that this compound may influence neurotransmitter systems .

The mechanism of action for (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy and tert-butyl groups can participate in hydrogen bonding and other interactions that influence biological responses .

Potential Mechanisms:

- Neurotransmitter Modulation : The compound may interact with glutamate receptors, which are crucial for synaptic transmission in the CNS.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

Pharmacological Applications

The compound is being investigated for its therapeutic potential in several areas:

- Neurological Disorders : Due to its potential interaction with neurotransmitter systems, it is being explored as a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

- Drug Development : Its unique structure allows for modifications that can enhance efficacy or reduce toxicity in therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate:

Comparison with Similar Compounds

Several compounds share structural similarities with (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pyrrolidine-1-carboxylic acid | Lacks hydroxyl group | Similar but less potent |

| 3-Hydroxy-4-methylpyrrolidine | Lacks tert-butyl ester | Reduced stability and bioactivity |

| Other chiral pyrrolidines | Various substituents | Varies widely in activity |

These comparisons highlight the uniqueness of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate regarding its specific methyl substitution and potential pharmacological properties .

Q & A

Q. What are the recommended synthetic methodologies for Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate, and what critical parameters influence reaction efficiency?

Synthesis typically involves multi-step protection/deprotection strategies. Key steps include:

- Carbamate Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen, enabling selective functionalization .

- Hydroxyl Group Introduction : Oxidation or hydroxylation reactions under controlled conditions. For example, DMAP and triethylamine in dichloromethane at 0–20°C have been employed for similar intermediates .

- Purification : Silica gel column chromatography is standard, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .

Critical Parameters : - Temperature control (±5°C) to prevent side reactions.

- Moisture-sensitive reagents requiring anhydrous conditions.

- Stereochemical integrity monitored via intermediate NMR analysis .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

Handling Protocols :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation risks .

Storage : - Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .

- Avoid proximity to oxidizing agents or heat sources (>30°C) to mitigate decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

Primary Methods :

- NMR Spectroscopy :

- X-ray Crystallography :

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 244.18) .

Advanced Research Questions

Q. What strategies can resolve conflicting NMR data observed in the structural elucidation of derivatives?

Methodological Approach :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between hydroxy protons and carbonyl carbons confirm substituent positions .

- Dynamic NMR Analysis : Investigate temperature-dependent splitting to identify conformational exchange (e.g., puckering of the pyrrolidine ring) .

- Computational DFT Calculations : Predict chemical shifts (e.g., using Gaussian) and compare with experimental data to resolve ambiguities .

Q. How can computational modeling complement experimental data in predicting reactivity during functionalization?

Key Applications :

- Reaction Pathway Prediction : Density Functional Theory (DFT) calculates transition-state energies for nucleophilic substitutions, guiding solvent selection (e.g., polar aprotic solvents enhance SN2 mechanisms) .

- Steric and Electronic Effects : Molecular docking (AutoDock) evaluates steric hindrance from the tert-butyl group, predicting regioselectivity in acylation or alkylation reactions .

- Solvent Optimization : COSMO-RS simulations model solvent interactions to maximize yield in hydroxy-group derivatization .

Q. What mechanistic considerations are critical for optimizing regioselectivity in functionalization reactions?

Factors to Investigate :

- Steric Effects : The tert-butyl group directs electrophiles to the less hindered 3-hydroxy position .

- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to activate specific sites for functionalization .

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, while non-polar solvents favor radical pathways .

Experimental Design : - Conduct competitive reactions with isotopic labeling (¹³C) to track regioselectivity trends.

- Monitor reaction progress via TLC and in-situ IR spectroscopy for real-time intermediate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.